molecular formula C18H22N2O2S B5516844 4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B5516844
M. Wt: 330.4 g/mol
InChI Key: ZKZPCIDTRKBEBT-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-cyclohexyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is 330.14019912 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

4-cyclohexyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide derivatives have been extensively studied for their biological activities. For instance, certain derivatives exhibit potent and selective inhibition against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, suggesting their potential utility in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002). Similarly, compounds within this chemical class have shown promising anticancer activities, particularly against breast cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2012).

Catalysis and Organic Synthesis

In the realm of catalysis, sulfonamide-substituted compounds, including those with cyclohexyl groups, have been utilized as ligands or catalysts for various reactions. For example, they have shown efficacy in the catalytic oxidation of olefins, demonstrating remarkable stability under oxidative conditions and providing a pathway for the selective synthesis of valuable organic compounds (Işci et al., 2014). Furthermore, these compounds have found application in the Baylis-Hillman reaction, facilitating the synthesis of adducts with potential pharmaceutical relevance (Shi & Xu, 2001).

Inhibitory Activity Against Enzymes

The sulfonamide moiety, a common feature in these compounds, is known for its inhibitory activity against various enzymes, such as carbonic anhydrases (CAs). This has led to the development of derivatives that potently inhibit specific CA isoforms, showing promise for the treatment of diseases like cancer, where certain CA isoforms are overexpressed. Notably, ureido-substituted benzenesulfonamides have exhibited excellent inhibition against transmembrane CA isoforms IX and XII, associated with tumor cells, suggesting their potential in cancer therapy (Pacchiano et al., 2011).

Properties

IUPAC Name

4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-6-5-13-19-18(14)20-23(21,22)17-11-9-16(10-12-17)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZPCIDTRKBEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.